Polyglycerin-3

Descripción

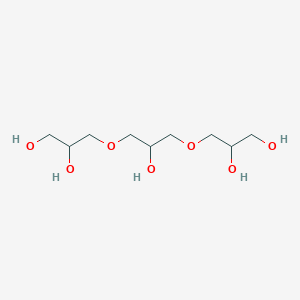

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Polyglycerin 3

Direct Polymerization of Glycerol (B35011) for Polyglycerol Synthesis

The direct polymerization of glycerol stands as a prominent method for producing polyglycerols, including triglycerol (PG-3). This approach involves the self-condensation of glycerol at elevated temperatures, typically in the presence of a catalyst, to form ether linkages with the concurrent elimination of water molecules. The choice of catalyst, whether basic or acidic, significantly influences the reaction pathway, product distribution, and degree of polymerization.

Base-Catalyzed Polymerization Approaches

Base-catalyzed polymerization is a widely utilized industrial method for synthesizing polyglycerols. mdpi.com This process typically employs strong alkaline catalysts to facilitate the etherification of glycerol.

Commonly used homogeneous basic catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃). mdpi.comqualitas1998.net For instance, reacting glycerol with 2 wt. % Na₂CO₃ at 240 °C for 9 hours can yield a glycerol conversion of 76% with a 93% selectivity towards di- and triglycerol. mdpi.com Similarly, using NaOH under the same conditions resulted in a 63% conversion with 99% selectivity for di- and triglycerol. mdpi.com The concentration of the catalyst can be adjusted to control the degree of polymerization; lower concentrations (0.5–1 mol. %) favor the formation of di- and triglycerols, while higher concentrations (4–10 mol. %) lead to higher molecular weight polyglycerols. mdpi.com

Heterogeneous basic catalysts have also been explored to simplify catalyst separation from the product mixture. Materials such as calcined dolomite (B100054) (CaCO₃·MgCO₃) and calcined eggshells have demonstrated catalytic activity. mdpi.com With dolomite at 220 °C for 24 hours, a 77% glycerol conversion was achieved with selectivities of 51% to diglycerol (B53887) and 3% to triglycerol. mdpi.com Modified zeolites have also been investigated to enhance shape selectivity towards specific smaller oligomers like diglycerol by utilizing their microporous structure to suppress the formation of bulkier products. mdpi.com

The reaction mechanism in base-catalyzed polymerization is considered complex. It is proposed to involve the in situ formation of glycidol (B123203) from glycerol, which then reacts with other glycerol or polyglycerol molecules. researchgate.net This ring-opening reaction of the transient epoxy group can occur with any available hydroxyl group, leading to the formation of linear, branched, and even cyclic structures. researchgate.net

Table 1: Performance of Various Base Catalysts in Glycerol Polymerization

| Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Di- & Triglycerol Selectivity (%) | Source |

|---|---|---|---|---|---|

| NaOH (2 wt. %) | 240 | 9 | 63 | 99 | mdpi.com |

| Na₂CO₃ (2 wt. %) | 240 | 9 | 76 | 93 | mdpi.com |

| LiOH (0.1 wt. %) | 230 | 7 | 24 | 100 | mdpi.com |

| LiOH (0.1 wt. %) | 260 | 7 | 80 | 68 | mdpi.com |

| Dolomite | 220 | 24 | 77 | 54 (51% Di, 3% Tri) | mdpi.com |

| Calcined Eggshell | 220 | 24 | 85 | 40 (Diglycerol) | mdpi.com |

Acid-Catalyzed Polymerization Approaches

Acid catalysts are also effective in promoting the polymerization of glycerol, generally at lower temperatures compared to base-catalyzed reactions. qualitas1998.netgoogle.com Strong protic acids are typically employed for this purpose.

Examples of effective acid catalysts include sulfuric acid (H₂SO₄), triflic acid (CF₃SO₃H), hydrochloric acid (HCl), hexafluorophosphoric acid (HPF₆), and tetrafluoroboric acid (HBF₄). google.com The reaction is often performed under reduced pressure to continuously remove the water byproduct, driving the equilibrium towards polymer formation. google.comgoogle.com The polymerization is typically conducted at temperatures of at least 110°C, as higher temperatures can lead to a difficult-to-control reaction, charring, and the formation of low molecular weight products. google.comgoogle.com

The concentration of the acid catalyst has a direct impact on the rate of polymerization. Studies using sulfuric acid have shown that increasing the catalyst concentration from 1.2 wt% to 4.8 wt% leads to a faster conversion of glycerol's hydroxyl groups and results in higher molecular weight polyglycerols. google.com The reaction mechanism is believed to proceed through an Sₙ2 pathway for dimerization and involves the acid-catalyzed opening of in situ formed glycidol, which can lead to branching in the polyglycerol structure. google.comgoogle.com

Kinetic Studies of Glycerol Polymerization

Understanding the kinetics of glycerol polymerization is crucial for controlling the reaction and optimizing the yield of desired oligomers. Kinetic studies often involve developing models to describe the reaction rates and the influence of various parameters.

One study focused on the polycondensation of citric acid with glycerol, which, while involving a co-monomer, provides insights into the complexities of glycerol reactions. acs.org A multi-dimensional kinetic model with eight parameters was proposed to estimate the kinetic constants for the esterification reactions between the different types of hydroxyl groups (primary and secondary) of glycerol and the carboxylic acid groups of citric acid. acs.org This model highlights the different reactivities of the primary and secondary hydroxyl groups, a key factor in the structure of the resulting polymer. acs.org

Another investigation into the esterification of glycerol with acetic acid using a CeO₂–ZrO₂ metal oxide catalyst also involved kinetic modeling. biofueljournal.com The reaction rate constants and activation energies were determined, confirming the validity of the proposed kinetic model against experimental data. biofueljournal.com While this is an esterification rather than a self-polymerization, the kinetic methodologies are relevant for understanding glycerol reactivity. The kinetics of glycerol self-condensation are complex due to the simultaneous occurrence of multiple parallel and consecutive reactions leading to a mixture of linear, branched, and cyclic oligomers.

Controlled Synthesis of Specific Polyglycerol Oligomers, including Triglycerol

Achieving a high selectivity for specific, short-chain polyglycerol oligomers like diglycerol and triglycerol is a significant objective for many applications. This control is typically exerted by carefully tuning the reaction conditions and catalyst selection.

The direct etherification of glycerol without a solvent is an approach aimed at producing polyglycerols with a low degree of polymerization. researchgate.net The use of basic mesoporous solids, particularly those impregnated with cesium salts, has been shown to be highly active and selective for the synthesis of di- and triglycerol, with selectivities approaching 100% in some cases. researchgate.net

Temperature is a critical parameter for controlling the product distribution. For example, using a Ca₁.₆La₀.₄Al₀.₆O₃ catalyst, an increase in temperature from 220 °C to 260 °C over 8 hours significantly increased glycerol conversion from 28.1% to nearly 96%. mdpi.com At the higher temperature, the yield of di- and triglycerol was 88%, though a drop in diglycerol yield was noted due to the formation of higher oligomers. mdpi.com Similarly, tuning the reaction conditions with a LiOH catalyst allowed for targeted production; at 230 °C, a 100% selectivity for di- and triglycerol was achieved at 24% conversion, whereas at 260 °C, the selectivity dropped to 68% at 80% conversion, indicating the formation of higher polyglycerols. mdpi.com

Ring-Opening Polymerization of Glycidol for Polyglycerol Architectures

An alternative and highly versatile route to polyglycerols involves the ring-opening polymerization (ROP) of glycidol. This method allows for the synthesis of polyglycerols with various architectures, including linear, hyperbranched, and dendritic structures. mdpi.com

Anionic Ring-Opening Polymerization Techniques

Anionic ring-opening polymerization (ROP) is a powerful technique for synthesizing polyglycerols, particularly hyperbranched polyglycerol (hPG). mdpi.comfu-berlin.de This method typically involves an initiator, such as a partially deprotonated alcohol, which attacks the epoxide ring of the glycidol monomer.

A common initiator is 1,1,1-tris(hydroxymethyl)propane (TMP), which is partially deprotonated using a base like potassium hydroxide in a solvent such as methanol. fu-berlin.de After evaporating the solvent, the polymerization is carried out by the slow addition of glycidol monomer at elevated temperatures (e.g., 100 °C). fu-berlin.de This process, known as anionic ring-opening multibranching polymerization (ROMB), yields hyperbranched polyglycerols. fu-berlin.de The resulting polymer structure is irregular, containing both primary and secondary hydroxyl groups. researchgate.net

The use of protected glycidol monomers in anionic ROP can lead to the synthesis of linear polyglycerols (LPG). rsc.org After polymerization, a deprotection step is required to reveal the hydroxyl groups. This approach offers better control over the linearity of the final polymer. Anionic ROP of glycidol has been demonstrated to be an atom-efficient reaction that can produce well-defined hyperbranched polymers. researchgate.net

Cationic Ring-Opening Polymerization Techniques

The synthesis of polyglycerols, including the trimer Polyglycerin-3 (B8396), can be achieved through the cationic ring-opening polymerization (CROP) of glycidol. mdpi.com This process is typically initiated by acids, which can be either Brønsted or Lewis acids. mdpi.com

The mechanism of CROP can proceed through two primary pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. rsc.orgfu-berlin.de In the ACE mechanism, the active species are tertiary oxonium ions at the end of the growing polymer chains. uni.lu Conversely, the AM mechanism involves the reaction of a protonated monomer with the hydroxyl end-groups of the developing chains. uni.lu The AM mechanism is considered significant in the cationic polymerization of glycidol initiated by Brønsted acids. uni.lu The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization kinetics and the resulting molecular weight distribution of the polyglycerol products. mdpi.com For instance, using ascorbic acid as a biocompatible activator for the CROP of glycidol has been reported to proceed via the AM mechanism, yielding polyglycerols with a degree of branching between 0.44 and 0.53. rsc.org

Common initiators for the cationic ring-opening polymerization of glycidol include:

Lewis acids (e.g., BF₃OEt₂, SnCl₄) mdpi.com

Brønsted acids (e.g., CF₃COOH, CF₃SO₃H) mdpi.com

Biocompatible activators (e.g., ascorbic acid, citric acid) rsc.orgnih.gov

A significant challenge in CROP is managing the reaction kinetics to prevent side reactions that can lead to a broad range of molecular weights. mdpi.com However, this method is often used for producing low molecular weight hyperbranched polyglycerols. mdpi.com

Synthesis of Hyperbranched and Linear Polyglycerols

The molecular architecture of polyglycerols can be tailored to be either hyperbranched or linear, depending on the synthetic strategy.

Hyperbranched Polyglycerols (hbPG): The direct polymerization of glycidol, an AB₂ type monomer, naturally leads to hyperbranched structures. mdpi.com This is due to the presence of both an epoxide ring and a hydroxyl group in the glycidol molecule, allowing for branching to occur during polymerization. uni.lu Cationic ring-opening polymerization is a common method for synthesizing hyperbranched polyglycerols. researchgate.net The resulting polymers have a three-dimensional, globular structure with a high density of terminal functional groups. nih.gov

Linear Polyglycerols (LPG): To obtain a linear polyglycerol structure, the hydroxyl group of the glycidol monomer must be protected before polymerization. mdpi.com This protection prevents the branching reactions. After polymerization, the protecting groups are removed to yield the final linear polyglycerol with free hydroxyl groups. mdpi.com This method allows for the creation of well-defined linear architectures. mdpi.com

| Polymer Architecture | Synthetic Approach | Monomer | Key Characteristics |

| Hyperbranched | Direct polymerization | Glycidol | Three-dimensional, globular structure, high density of functional groups. |

| Linear | Polymerization with protection | Protected glycidol (e.g., ethoxyethyl glycidyl (B131873) ether) | One-dimensional structure, well-defined architecture. |

Macroinitiator-Based Approaches

To achieve better control over the synthesis of higher molecular weight polyglycerols, a macroinitiator-based approach can be employed. This technique involves using a low molecular weight polyglycerol as a macroinitiator for the subsequent polymerization of glycidol. aocs.org This method allows for the synthesis of hyperbranched polyglycerols with higher molecular weights than what is typically achievable in a one-step polymerization, while still maintaining control over the molecular weight distribution. aocs.org The use of a polyglycerol macroinitiator provides a higher concentration of active sites, which facilitates the controlled growth of the polymer chains. lipidmaps.org

Enzymatic Synthesis Routes for Polyglycerol Esters

The hydroxyl groups of this compound can be esterified to produce a range of functional molecules, such as emulsifiers. Enzymatic synthesis offers a green and selective alternative to traditional chemical methods.

Lipase-Catalyzed Esterification and Transesterification

Lipases are enzymes that can catalyze the esterification of polyglycerols with fatty acids. scielo.br This biocatalytic approach is advantageous due to its high selectivity and mild reaction conditions. acs.org Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are commonly used as they can be easily recovered and reused. acs.orgresearchgate.net The enzymatic esterification can be performed with various fatty acids to produce a range of polyglycerol esters with different properties. nih.gov For example, the lipase-catalyzed esterification of polyglycerol-3 with ricinoleic acid has been reported. srce.hr

The process can be either a direct esterification between this compound and a fatty acid or a transesterification reaction with a fatty acid ester. researchgate.netfishersci.ca These reactions are reversible, and the removal of byproducts, such as water in esterification, can drive the reaction towards the desired product. srce.hr

Solvent-Free Enzymatic Synthesis Systems

A significant advancement in the enzymatic synthesis of polyglycerol esters is the development of solvent-free systems. researchgate.netnih.gov These systems are environmentally friendly and reduce the complexity of product purification. nih.gov The reaction is typically carried out by directly mixing the this compound, the fatty acid, and the immobilized lipase (B570770) at an elevated temperature to ensure the reactants are in a liquid state. acs.org

For highly viscous reactants, innovative reactor designs, such as bubble column reactors, have been developed to ensure efficient mixing without causing mechanical stress to the enzyme catalyst. nih.gov In one such system, the esterification of polyglycerol-3 with lauric acid was successfully carried out in a solvent-free environment using Novozym 435, with air bubbling to remove the water formed during the reaction. wikidata.org

Esterification and Functionalization of this compound

The esterification of this compound with fatty acids is a common method to produce non-ionic surfactants. uni.lu The properties of the resulting polyglycerol ester are dependent on the degree of esterification and the chain length of the fatty acid used. fishersci.ca

The reaction is typically performed at high temperatures (160-270 °C) and can be catalyzed by either acids or bases. uni.lu The esterification of a polyglycerol mixture results in a distribution of products, including non-esterified polyglycerol, monoesters, diesters, and triesters. uni.lu

Common fatty acids used for the esterification of polyglycerols include:

Lauric acid wikidata.org

Stearic acid acs.org

Ricinoleic acid srce.hr

For example, Polyglyceryl-3 Dioleate is a diester of oleic acid and this compound. daneshyari.com The functionalization of this compound through esterification allows for the tuning of its amphiphilic properties, making it suitable for a wide range of applications, particularly as an emulsifier in various industries. uni.lu

Formation of Polyglycerol Fatty Acid Esters (PGFEs)

Polyglycerol fatty acid esters (PGFEs) are nonionic surfactants synthesized from renewable resources like glycerol and fatty acids. mdpi.comacs.org The production of PGFEs typically involves a two-step process: first, the polymerization of glycerol to form polyglycerol, and second, the esterification of the polyglycerol with fatty acids. mdpi.combibliotekanauki.pl

The synthesis of PGFEs can be achieved through several methods:

Direct Esterification: This common industrial method involves the reaction of polyglycerols with fatty acids at high temperatures (160–230 °C) under reduced pressure, often in the presence of an acid or alkaline catalyst. acs.orgunimi.it The removal of water generated during the reaction drives the process to completion. acs.org

Transesterification: PGFEs can also be prepared by the transesterification of polyglycerol with fatty acid methyl esters or triglycerides. mdpi.comresearchgate.net This method can be more cost-effective when using vegetable oils as the source of fatty acids. mdpi.com

Enzymatic Synthesis: An alternative, more environmentally friendly approach utilizes enzymes, such as immobilized lipase (e.g., Novozym 435), as biocatalysts. acs.orgunimi.it This method proceeds under milder conditions (e.g., 80 °C) and offers high selectivity, though the enzyme's stability and potential for reuse are important considerations. acs.orgunimi.it

The properties of the resulting PGFEs are influenced by the degree of polymerization of the polyglycerol, the type and chain length of the fatty acids used, and the degree of esterification. mdpi.combakerpedia.com For instance, a higher degree of polymerization of the polyglycerol or a lower degree of esterification results in a more hydrophilic product. mdpi.com

Table 1: Comparison of Synthesis Methods for Polyglycerol Fatty Acid Esters (PGFEs)

| Synthesis Method | Catalyst | Temperature | Pressure | Key Features |

| Direct Esterification | Acid or Alkaline | 160–230 °C | Reduced | Common industrial method; can lead to a broad distribution of products. acs.orgunimi.it |

| Transesterification | Chemical | High | Varies | Cost-effective with vegetable oils; similar conditions to direct esterification. mdpi.com |

| Enzymatic Synthesis | Immobilized Lipase | ~80 °C | Reduced | Milder conditions; higher selectivity; environmentally friendly. acs.orgunimi.it |

Synthesis of Polyglycerol Polyricinoleate (PGPR) Derivatives

Polyglycerol Polyricinoleate (PGPR) is a highly effective water-in-oil (W/O) emulsifier, notably used in the chocolate industry. wikipedia.org Its synthesis involves the esterification of polyglycerol with condensed castor oil fatty acids (ricinoleic acid). wikipedia.org

A common method for preparing PGPR involves reacting this compound with ricinoleic acid. In one example, a mixture of this compound and ricinoleic acid (from castor oil fatty acids) is heated to 200°C. google.comgoogle.com The reaction is often catalyzed by substances like sodium hydroxide and calcium hydroxide. google.comgoogle.com The process is monitored by measuring the acid value, and the reaction is stopped when it reaches a desired low level, typically below 6.0. google.com

An alternative approach involves the direct polymerization of a mixture of ricinoleic acid and polyglycerol, which simplifies the manufacturing process by eliminating the need to first polymerize the ricinoleic acid separately. google.com The manufacturing process generally includes:

Polyglycerol Formation: Heating glycerol above 200°C with an alkaline catalyst. wikipedia.org

Ricinoleic Acid Interesterification: Separately heating castor oil fatty acids to create interesterified chains. wikipedia.org

Esterification: Mixing the polyglycerol and interesterified ricinoleic fatty acids to form PGPR. wikipedia.org

The resulting PGPR is a complex mixture of esters.

Tailoring Hydrophilic-Lipophilic Balance (HLB) through Esterification

The Hydrophilic-Lipophilic Balance (HLB) is a critical property of surfactants, including this compound derivatives, that determines their emulsifying capabilities. The HLB value, which can range widely for polyglycerol esters (from 1 to 20), indicates whether a surfactant is more soluble in water (high HLB) or oil (low HLB). atamanchemicals.commdpi.com This value can be precisely controlled by modifying the structure of the this compound molecule through esterification. mdpi.combakerpedia.com

The key factors influencing the HLB of this compound esters are:

Degree of Esterification: Increasing the number of fatty acid chains attached to the polyglycerol backbone makes the molecule more lipophilic, thus lowering the HLB value. mdpi.com Conversely, a lower degree of esterification results in a higher HLB. mdpi.com

Fatty Acid Chain Length: Using fatty acids with longer carbon chains increases the lipophilic character of the ester, leading to a lower HLB value. mdpi.com

Degree of Polymerization of Polyglycerol: While the focus here is on this compound, it's important to note that a higher degree of polymerization in the polyglycerol backbone increases the hydrophilic nature of the molecule, resulting in a higher HLB value. mdpi.com

By carefully selecting the fatty acids and controlling the extent of the esterification reaction, a wide array of this compound esters with specific HLB values can be produced, making them suitable for various applications, from water-in-oil (W/O) to oil-in-water (O/W) emulsions. atamanchemicals.comgoogle.com For example, Polyglyceryl-3 Caprylate has an HLB of 14.5, making it a suitable nonionic surfactant for oil-free cleansing formulations. nikkolgroup.com

Table 2: Influence of Molecular Modifications on the HLB of this compound Esters

| Molecular Modification | Effect on Lipophilic Part | Effect on Hydrophilic Part | Resulting HLB Value |

| Increase in degree of esterification | Increases | Decreases | Lower |

| Decrease in degree of esterification | Decreases | Increases | Higher |

| Increase in fatty acid chain length | Increases | No change | Lower |

| Decrease in fatty acid chain length | Decreases | No change | Higher |

Introduction of Functional Groups for Advanced Applications

The versatility of this compound extends beyond simple esterification. The multiple hydroxyl groups on its backbone serve as reactive sites for the introduction of various functional groups, enabling the development of advanced materials for biomedical and other specialized applications. mdpi.com

Methods for functionalizing polyglycerols, including this compound, often involve multi-step organic transformations. For instance, the hydroxyl groups can be converted into other reactive moieties. A common sequence involves:

Mesylation or Tosylation: Conversion of hydroxyl groups to better leaving groups like mesylates or tosylates. rsc.orgbeilstein-journals.org

Azidation: Substitution of the leaving group with an azide (B81097) group (–N₃). rsc.orgbeilstein-journals.org

Reduction or Cycloaddition: The azide group can then be reduced to an amine group (–NH₂) or used in "click chemistry" reactions like 1,3-dipolar cycloaddition with alkynes. beilstein-journals.orgnih.gov

This approach allows for the attachment of a wide range of molecules, including:

Biologically Active Moieties: Peptides, drugs, and targeting ligands can be conjugated to the polyglycerol backbone for applications in drug delivery and tissue engineering. frontiersin.orggoogle.com

Hydrophilic/Hydrophobic Chains: Attaching different polymer chains, such as polyethylene (B3416737) glycol (PEG), can further modify the solubility and self-assembly properties of the resulting material. acs.org

Cross-linking Agents: Introducing functional groups that can participate in cross-linking reactions allows for the formation of hydrogels and nanogels for various biomedical uses. acs.orgresearchgate.net

For example, hyperbranched polyglycerols have been functionalized with amine groups for subsequent attachment to surfaces or conjugation with other molecules. rsc.org In another application, a polyglycerol dendrimer was synthesized with both an azide and an amine group at its core, allowing for orthogonal, one-pot functionalization with two different molecules. nih.gov These advanced derivatization strategies highlight the potential of this compound as a scaffold for creating complex, multi-functional macromolecules.

Advanced Structural Characterization and Analytical Methodologies for Polyglycerin 3

Chromatographic Techniques for Compositional Analysis

Chromatographic techniques are essential for the detailed analysis of Polyglycerin-3 (B8396), a complex mixture of oligomers. These methods allow for the separation and quantification of its various components, providing insights into its composition and quality.

Gas Chromatography (GC) for Degree of Polymerization and Isomer Identification

Gas chromatography (GC) is a powerful technique for analyzing the composition of polyglycerols, including this compound. To facilitate analysis by GC, polyglycerols are first derivatized, typically to their trimethylsilyl (B98337) (TMS) ethers, to increase their volatility. researchgate.net This allows for the separation and identification of different oligomers based on their degree of polymerization and isomeric structure. researchgate.netnih.gov

A typical GC analysis of a this compound sample reveals the presence of not only triglycerol but also varying amounts of diglycerol (B53887), tetraglycerol, and other higher oligomers. researchgate.net The method can distinguish between linear, branched, and cyclic isomers of the polyglycerol species. researchgate.net For quantitative analysis, a flame ionization detector (GC-FID) is commonly used. researchgate.netnih.gov The response factors for different polyglycerol species can be determined using pure standards or estimated using an effective carbon number (ECN) approach for higher oligomers. researchgate.netnih.gov This detailed compositional analysis is crucial for ensuring the quality and consistency of this compound for its various applications.

Key Findings from GC Analysis:

Derivatization: Silylation is a necessary step to make polyglycerols volatile for GC analysis. researchgate.netresearchgate.net

Isomer Separation: GC can separate linear, branched, and cyclic isomers of polyglycerol oligomers. researchgate.net

Quantitative Analysis: GC-FID is used for the quantitative determination of the different polyglycerol species. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Oligomer Separation

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound, particularly for separating its oligomers. researchgate.netobrnutafaza.hr Unlike GC, HPLC can often be performed without derivatization, simplifying sample preparation. google.com Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where the separation is based on the differential partitioning of the oligomers between a nonpolar stationary phase and a polar mobile phase. nih.gov

Studies have shown that HPLC can effectively separate polyglycerol oligomers up to pentaglycerol and beyond. researchgate.net The retention time of the oligomers generally increases with their degree of polymerization. researchgate.net The choice of mobile phase composition, such as combinations of tetrahydrofuran (B95107) with water, acetonitrile, or methanol, significantly influences the selectivity of the separation. nih.gov HPLC coupled with detectors like an evaporative light-scattering detector (ELSD) or a refractive index (RI) detector allows for the quantitative analysis of the oligomer distribution in this compound samples. google.com

Table 1: HPLC Oligomer Distribution in a Polyglycerol Sample

| Oligomer | Distribution (%) |

| Diglycerol | 47.99 |

| Triglycerol | 29.92 |

| Tetraglycerol | 14.01 |

| Pentaglycerol | 6.02 |

This table illustrates a sample distribution of polyglycerol oligomers as determined by HPLC analysis, showing a decreasing concentration with an increasing degree of polymerization. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers like this compound. wikipedia.orgresearchgate.net GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules are excluded from the pores of the column's packing material and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. youtube.com

Table 2: Molecular Weight Data from GPC Analysis of Hyperbranched Polyglycerol

| Sample | Mw (kDa) | Mn (kDa) | PDI (Đ) |

| hPG-1 | 3.9 | 2.4 | 1.63 |

| hPG-2 | 5.8 | 3.5 | 1.66 |

| hPG-3 | 7.2 | 4.2 | 1.71 |

| hPG-4 | 9.7 | 5.3 | 1.83 |

This table presents typical molecular weight data for hyperbranched polyglycerol (hPG) samples, showing an increase in both weight-average (Mw) and number-average (Mn) molecular weights with different polymerization conditions, along with the corresponding polydispersity index (PDI). fu-berlin.de

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the chemical structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of complex molecules like this compound. scielo.org.za Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain comprehensive structural insights. nih.gov ¹H NMR provides information about the different types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com

For polyglycerols, NMR spectra can confirm the presence of the glycerol (B35011) backbone and the ether linkages formed during polymerization. The complexity of the spectra often increases with the degree of polymerization due to the presence of multiple, similar chemical environments. scielo.org.za Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals and determining the connectivity of the atoms, including the positions of the ether linkages. mdpi.com These techniques help to differentiate between linear, branched, and cyclic structures within the this compound mixture.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. americanpharmaceuticalreview.compressbooks.pub When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. innovatechlabs.com This spectrum acts as a molecular "fingerprint". upi.edu

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad and strong band in the region of 3600-3050 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl backbone typically appear in the 2970-2880 cm⁻¹ range. americanpharmaceuticalreview.com The presence of C-O stretching vibrations, corresponding to the ether linkages and the alcohol groups, is observed in the fingerprint region (below 1500 cm⁻¹), often around 1100-1000 cm⁻¹. upi.edu FTIR is a valuable tool for confirming the presence of these key functional groups and for monitoring the polymerization process by observing changes in the relative intensities of these bands.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600 - 3050 | O-H (hydroxyl) | Stretching |

| 2970 - 2880 | C-H (alkyl) | Stretching |

| ~1100 - 1000 | C-O (ether, alcohol) | Stretching |

This table summarizes the principal FTIR absorption bands and their corresponding functional groups and vibration types for this compound. americanpharmaceuticalreview.comupi.eduresearchgate.net

Mass Spectrometry (LC-MS) for Molecular Species Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the qualitative and quantitative analysis of complex polyglycerol ester mixtures. gerli.comnih.gov This technique allows for the separation and identification of the various molecular species that constitute these commercial products. gerli.com

Polyglycerol esters are complex mixtures due to variations in the degree of polymerization of glycerol, the type of fatty acid, and the degree and position of esterification. researchgate.net LC-MS, particularly with electrospray ionization (ESI), can resolve and identify linear and cyclic polyglycerol components. capes.gov.br For instance, in a sample of decaglycerol, components from n=2 to n=23 have been resolved. capes.gov.br

Researchers have developed methods using high-resolution mass spectrometry (HRMS) and both high-performance liquid chromatography (HPLC)-MS and ultra-high-performance liquid chromatography (U-HPLC)-MS to create structural databases of all species present in commercial PGE samples. nih.gov This allows for the comparison of different batches and the relative quantification of constituents. nih.gov More recently, supercritical fluid chromatography (SFC) coupled with HRMS has been established as a rapid and sensitive method for the characterization and quantification of PGEs, such as triglycerol mono-oleate, with high linearity and sensitivity at the picogram level. nih.gov

Time-of-flight mass spectrometry (TOF-MS) has also been successfully employed to unravel the composition of commercial polyglycerol polyricinoleate (PGPR), identifying over 100 different molecular species, including free polyglycerols, ricinoleates, and various PGPR-esters. researchgate.netresearchgate.net These analyses have shown that commercial PGPR is primarily composed of esterification products of di-, tri-, and tetraglycerol, with an esterification degree varying from one to five. researchgate.net

Thermal and X-ray Diffraction Analysis of Polyglycerol Esters

The solid-state properties of polyglycerol esters, such as their crystalline structure and phase behavior, are critical for their functionality and stability in various applications. nih.gov Techniques like Differential Scanning Calorimetry (DSC), Wide-Angle X-ray Scattering (WAXS), and Small-Angle X-ray Scattering (SAXS) provide invaluable insights into these characteristics. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of polyglycerol esters, such as melting and crystallization behavior. semanticscholar.orggoogle.com DSC analysis can confirm the presence of a single-phase system in polyglycerol fatty acids (PGFAs) without phase separation. nih.govresearchgate.net It is also used to determine the crystallization and melting profiles of fats and oils containing PGEs. semanticscholar.org For example, studies have shown that the addition of certain PGEs can alter the crystallization temperature of palm olein. semanticscholar.org DSC has also been used to investigate the retardation effects of PGEs on the crystallization of n-hexadecane, showing a decrease in crystallization temperature with increasing PGE concentration. jst.go.jp In studies of solid lipid nanoparticles (SLNs) made with polyglycerol esters, DSC analysis, in conjunction with other techniques, has demonstrated the crystallization of the lipid matrix in a stable α-form. nih.gov

Wide-Angle X-ray Scattering (WAXS) provides information about the short-range order in materials, revealing the type of crystal packing (polymorphism). nih.gov For polyglycerol esters of fatty acids (PGFAs), WAXS patterns have shown a lack of polymorphism and direct crystallization into a stable α-form, without transitioning to more dense configurations. nih.govresearchgate.net This stability of the solid state is a significant advantage over conventional lipid-based excipients. nih.gov WAXS is also used to determine the polymorphic structure of fats crystallized in the presence of PGEs. For instance, it was observed that palm oil with a PGE crystallized in the β'-form and did not undergo transformation during heating. semanticscholar.org

Small-Angle X-ray Scattering (SAXS) is employed to investigate the long-range order, such as the lamellar arrangement in the crystalline structure of polyglycerol esters. nih.govresearchgate.net SAXS patterns have revealed the lamellar arrangement in PGFAs, and the lamellae stacks can be characterized by their crystallite thickness and growth. nih.govresearchgate.net This technique is crucial for understanding the nanostructure and stability of these systems. nih.gov SAXS has also been used to study the structure of reverse micelles formed by mono- and diglycerol fatty acid esters in nonaqueous solvents. nii.ac.jp Furthermore, SAXS, in combination with Small-Angle Neutron Scattering (SANS), has been utilized to analyze the nanostructure of PGFE-coenzyme Q10 mixtures, revealing the formation of stable spherical micelles. nih.gov This combined approach has also been used to study the structural stability of microemulsions formed from polyglycerol esters under different pH and heating conditions. jps.jp

Wide-Angle X-ray Scattering (WAXS) for Crystalline Structure

Surface Science Characterization of this compound Derivatives

The surface-active properties of this compound derivatives are fundamental to their function as emulsifiers and surfactants. These properties are characterized by measuring their ability to reduce surface and interfacial tension.

This compound derivatives, particularly esters, are effective at reducing the surface tension of water and the interfacial tension between oil and water phases. bakerpedia.comatamanchemicals.comresearchgate.net The surface tension of a 0.1% w/v aqueous solution of certain polyglycerol esters (PGEs) was found to drop from 72.08 mN/m to 31.55 mN/m, while the interfacial tension was reduced to 4.81 mN/m from 48.5 mN/m. researchgate.net The surface tension value for most PGEs at their critical micelle concentration (CMC) is around 30 mN/m. mdpi.com

The specific structure of the PGE, including the length of the polyglycerol chain and the nature of the fatty acid, influences its surface activity. mdpi.com For example, purified PG-3 monolaurate was shown to significantly reduce the interfacial tension of a corn oil/water system from 23.9 mN/m to 1.7 mN/m at a concentration of 0.1%. mdpi.com Similarly, as the concentration of PG-2 stearate (B1226849) increased, the interfacial tension of a sunflower oil/water system decreased to approximately 2 mN/m. mdpi.com The hydrophilic-lipophilic balance (HLB) of PGEs, which can range from 3 to 14, is a key determinant of their emulsifying properties and is directly related to their ability to reduce interfacial tension. bakerpedia.com

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental characteristic of surfactants, defining the concentration at which individual molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily adsorb at interfaces, such as the air-water interface, leading to a significant decrease in surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules self-assemble into micelles in the bulk of the solution. At this point, the surface tension remains relatively constant despite the increase in total surfactant concentration. The determination of the CMC is crucial for understanding the efficiency and behavior of a surfactant like this compound and its derivatives in various applications.

Several methodologies are employed to determine the CMC of surfactants, with surface tensiometry and fluorescence spectroscopy being two of the most common and reliable techniques.

Surface Tensiometry: This classical method involves measuring the surface tension of a series of solutions with increasing surfactant concentrations. A plot of surface tension versus the logarithm of the surfactant concentration typically shows two distinct linear regions. The first region exhibits a steep negative slope, where surface tension decreases as surfactant monomers populate the air-water interface. The second region is a plateau where the surface tension remains nearly constant because the interface is saturated, and micelles are forming in the bulk phase. The CMC is determined from the intersection point of the two extrapolated linear portions of this plot. nih.govnih.gov Instruments known as tensiometers, which can use methods like the Du Noüy ring or Wilhelmy plate, are used for these measurements. researchgate.net Modern tensiometers can perform these measurements automatically, often employing dosing units to create a dilution series for precise and accurate CMC determination. nih.gov For polyglyceryl esters, studies have shown that the CMC generally increases as the number of glycerol units in the hydrophilic head increases. acs.org

Fluorescence Probe Method: This technique offers high sensitivity and is particularly useful for determining low CMC values. rsc.orgnih.gov It utilizes a hydrophobic fluorescent probe, such as pyrene (B120774) or diphenylhexatriene (DPH), which exhibits different fluorescence characteristics depending on the polarity of its microenvironment. pnas.orgrsc.org In a polar aqueous solution below the CMC, the probe's fluorescence is quenched or shows specific spectral features. When micelles form above the CMC, the hydrophobic probes partition into the nonpolar, oil-like interior of the micelles. This change in the local environment leads to a distinct alteration in the fluorescence spectrum, such as a shift in the emission wavelength or a significant change in fluorescence intensity. rsc.orgfu-berlin.de By plotting the change in the fluorescence property against the surfactant concentration, a clear inflection point is observed, which corresponds to the CMC. rsc.orgpnas.org This method is advantageous because it requires only a very small amount of the probe, minimizing any potential influence on the micellization process itself. rsc.orgrsc.org

The table below summarizes typical methods used for CMC determination.

| Method | Principle | Measured Parameter | Key Advantage |

| Surface Tensiometry | Measures the change in surface tension of a liquid as a function of surfactant concentration. The CMC is the point where surface tension becomes constant. nih.govnih.gov | Surface Tension (mN/m) | Direct, fundamental measurement of surface activity. researchgate.net |

| Fluorescence Spectroscopy | A hydrophobic fluorescent probe partitions into the nonpolar core of micelles, causing a detectable change in its fluorescence properties. pnas.orgrsc.org | Fluorescence Intensity / Wavelength Shift | High sensitivity, suitable for very low CMC values. nih.govacs.org |

| Conductivity Measurement | Measures the change in electrical conductivity of an ionic surfactant solution. A change in the slope of conductivity vs. concentration indicates micelle formation. | Electrical Conductivity | Simple and precise for ionic surfactants. |

| Dynamic Light Scattering (DLS) | Detects the size of particles in solution. The appearance of larger aggregates (micelles) above a certain concentration indicates the CMC. | Particle Size / Scattering Intensity | Provides information on micelle size and distribution. |

Surface Plasmon Resonance (SPR) for Interfacial Interactions and Biosensing Platform Development

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time at the interface between a thin metal film (typically gold) and a liquid. cytivalifesciences.com While direct SPR studies focusing solely on the simple this compound structure are not extensively documented, the technology has been widely applied to more complex polyglycerol architectures, such as dendritic (dPG) and hyperbranched (hPG) polyglycerols and their derivatives. These studies provide significant insights into the interfacial behavior of polyglycerol-based materials and their vast potential in the development of advanced biosensing platforms.

Interfacial Interaction Analysis: SPR is exceptionally well-suited for characterizing the interactions between a surface-immobilized molecule (ligand) and an analyte in solution. For polyglycerol-based materials, this capability is used to study their protein-repellent (antifouling) properties. Dendritic polyglycerols, when functionalized with a linker group and self-assembled onto a gold SPR sensor chip, create monolayers that effectively resist the nonspecific adsorption of proteins. researchgate.net SPR kinetic measurements can quantify this resistance by monitoring the sensor signal when protein solutions are passed over the surface; a minimal signal change indicates excellent antifouling performance. nih.govresearchgate.net

Furthermore, SPR has been instrumental in studying the specific binding interactions of functionalized polyglycerols. For instance, dendritic polyglycerol sulfates (dPGS) have been analyzed for their binding affinity to selectins, which are cell adhesion molecules involved in inflammation. pnas.orgmdpi.com In these competitive assays, the dPGS is introduced as an inhibitor, and its ability to block the binding of a selectin to its natural ligand is measured, yielding inhibitory concentrations (IC₅₀) in the nanomolar range. pnas.orgresearchgate.net Such studies demonstrate SPR's power in elucidating structure-activity relationships, showing how factors like the size and degree of sulfation of the polyglycerol core influence binding affinity. mdpi.comresearchgate.net

Biosensing Platform Development: The unique properties of polyglycerols—biocompatibility, hydrophilicity, and low nonspecific binding—make them ideal candidates for creating advanced 3D hydrogel matrices for SPR biosensors. nih.govacs.org These hydrogels are coated onto the gold sensor surface and serve as a scaffold for immobilizing ligands, such as proteins, antibodies, or nucleic acids. nih.govresearchgate.net

Recent research has focused on developing polyglycerol–poly(ethylene glycol) (PEG) based hydrogels for SPR analysis. nih.govacs.org These platforms offer several advantages over traditional carboxymethyl-dextran (CMD) surfaces:

High Loading Capacity: The 3D structure of the hydrogel allows for a high density of ligand immobilization, which is crucial for detecting the binding of small molecule analytes where the signal response is proportional to the analyte's molecular weight. nih.govnih.gov

Reduced Nonspecific Binding: Unlike dextran-based matrices, polyglycerol lacks a carbohydrate structure, which significantly reduces the nonspecific binding of carbohydrate-binding proteins (lectins) and other molecules, leading to a better signal-to-noise ratio. nih.govacs.org

Enhanced Stability: Polyglycerol exhibits greater thermal and oxidative stability compared to materials like PEG, making the sensor surfaces more robust. researchgate.net

These polyglycerol-based SPR platforms have been shown to increase the loading of proteins like carbonic anhydrase II by a factor of five compared to standard sensors, enhancing the detection signal for small molecule binders. nih.govnih.gov The versatility of these coatings allows for their use in a broad range of applications, from fundamental studies of protein-protein interactions to high-sensitivity diagnostics and drug discovery. nih.govresearchgate.net

The table below highlights key applications of SPR in the context of polyglycerol derivatives.

| Application Area | Polyglycerol Derivative Studied | Key Findings from SPR Analysis | Reference |

| Antifouling Surfaces | Dendritic Polyglycerol (dPG) | dPG monolayers effectively prevent nonspecific protein adsorption on gold surfaces. | nih.govresearchgate.net |

| Inflammation Research | Dendritic Polyglycerol Sulfate (B86663) (dPGS) | dPGS potently inhibits L- and P-selectin binding, demonstrating anti-inflammatory potential. | rsc.orgpnas.orgmdpi.com |

| Biosensor Hydrogels | Polyglycerol-PEG Copolymers | 3D hydrogels provide high ligand loading capacity and low nonspecific binding for sensitive small molecule analysis. | nih.govnih.govacs.org |

| Lectin Interaction | Mannose-functionalized hyperbranched Polyglycerol (hPG-Man) | Multivalent presentation of mannose on hPG scaffolds leads to high-affinity binding to Concanavalin A lectin. | nih.gov |

Advanced Research Applications of Polyglycerin 3 and Its Derivatives

Emulsification Systems and Stabilization Mechanisms

Polyglycerin-3 (B8396) esters are highly effective non-ionic surfactants derived from renewable resources like vegetable oils. mdpi.com Their amphiphilic nature, combining a hydrophilic polyglycerin head with a lipophilic fatty acid tail, allows for the formation and stabilization of emulsions. The hydrophile-lipophile balance (HLB) of these esters can be precisely controlled by varying the degree of polymerization of the polyglycerol, the chain length of the fatty acid, and the degree of esterification. mdpi.com This adaptability makes them suitable for a wide range of emulsification applications. mdpi.com

The effectiveness of this compound esters as emulsifiers is largely determined by their HLB value. Generally, surfactants with an HLB value between 3 and 6 are effective for creating water-in-oil (W/O) emulsions, while those with an HLB between 8 and 18 are used for oil-in-water (O/W) emulsions. mdpi.com this compound esters can be synthesized to fall within either of these ranges, making them versatile for both types of emulsions. mdpi.comgreengredients.it

For instance, Polyglyceryl-3 Oleate, a mono-ester of oleic acid and a glycerin polymer with an average of three glycerin units, is a low HLB emulsifier used for W/O creams. formulatorsampleshop.com Conversely, Polyglyceryl-3 Caprylate, an ester of caprylic acid and this compound, has a high HLB of 14.5, making it suitable for O/W systems. nikkolgroup.com

In O/W emulsions, such as many cosmetic creams and lotions, this compound esters with higher HLB values are employed. mdpi.comgoogle.com An example is TEGO® Care PSC 3, an esterification product of PG-3 with stearic acid, which forms lamellar stacked bilayers in water, contributing to the stability of the emulsion. mdpi.com These esters can also act as co-emulsifiers in O/W formulations, helping to create a protective film on the skin. atamanchemicals.com

In W/O emulsions, lipophilic this compound esters are utilized. cnchemsino.com Polyglyceryl-3 Polyricinoleate, derived from glycerol (B35011) and ricinoleic acid, is a well-known W/O emulsifier that creates stable and aesthetically pleasing creams and lotions. atamanchemicals.com Similarly, the combination of Lauryl Dimethicone/Polyglycerin-3 Crosspolymer and Lauryl Polyglyceryl-3 Polydimethylsiloxethyl Dimethicone serves as an effective emulsification system for W/O formulations containing organic oils. shinetsusilicones.com

The table below summarizes the role of different this compound esters in emulsion formation:

| This compound Ester | Emulsion Type | Application Examples | Source(s) |

| Polyglyceryl-3 Oleate | W/O | Creams, Cleansers | formulatorsampleshop.com |

| Polyglyceryl-3 Caprylate | O/W | Cleansing formulations | nikkolgroup.com |

| TEGO® Care PSC 3 (PG-3 and stearic acid ester) | O/W | Cosmetic creams | mdpi.com |

| Polyglyceryl-3 Polyricinoleate | W/O | Creams, Lotions | atamanchemicals.com |

| Lauryl Dimethicone/Polyglycerin-3 Crosspolymer | W/O | Moisturizing creams | shinetsusilicones.com |

| Polyglyceryl-3 Diisostearate | O/W and W/O | Creams, Lotions, Hair care | atamankimya.com |

The versatility of this compound esters extends to the formulation of advanced emulsified systems beyond simple creams and lotions. Their ability to create stable emulsions with desirable sensory properties makes them valuable in various specialized products.

This compound esters are instrumental in creating transformative formulations, such as oil-to-milk or oil-to-lotion cleansers. formulatorsampleshop.com In these systems, an oil-based product containing a PG-3 ester, like Polyglyceryl-3 Oleate, transforms into a milky lotion upon contact with water, allowing for easy rinsing and a non-greasy after-feel. formulatorsampleshop.com

Furthermore, these esters are used in developing natural and sustainable cosmetic products. researchgate.net For example, Candelilla/Jojoba/Rice Bran Polyglyceryl-3 Esters are part of a nonionic self-emulsifying wax used to create stable and "skin-friendly" O/W emulsions for topical preparations. researchgate.net Their plant-based origin and biodegradability make them a preferred alternative to synthetic emulsifiers. greengredients.it

Advanced emulsification systems also include those designed for specific functionalities, such as enhanced moisturization or fragrance delivery. Polyglycerin-modified silicone emulsifiers, for instance, offer excellent humectancy and can create a wide array of textures, from light serums to rich creams. shinetsusilicones.com

This compound esters play a significant role in controlling the crystallization of fats, which is crucial for the texture and stability of many food and cosmetic products. cnchemsino.comresearchgate.net They can act as either crystallization promoters or inhibitors, depending on their chemical structure and the specific conditions. cnchemsino.com

Lipophilic polyglycerol esters, such as those fully esterified with long-chain saturated fatty acids like stearic acid, can promote the nucleation of fat crystals. researchgate.net This leads to the formation of smaller, more uniform crystals, which can improve the texture and quality of products like whipped cream. researchgate.net The templating effect of these esters is considered a key mechanism for promoting crystallization, especially at higher concentrations and cooling rates. researchgate.net

Conversely, hydrophilic esters or those with a higher proportion of unsaturated fatty acids, like oleic acid, tend to retard fat crystallization. cnchemsino.comresearchgate.net This inhibitory effect can be beneficial in preventing the formation of large, undesirable crystals that can lead to a grainy texture. The presence of PGFEs can disturb the nucleation and subsequent growth of fat crystals. researchgate.net

The ability to modulate fat crystallization allows for precise control over the texture of various products. In baking, for example, polyglycerol esters help in the even dispersion of fats, leading to improved crispiness and texture in cookies and preventing fat migration in pastries. cnchemsino.com They can also influence the viscosity of chocolate during processing. cnchemsino.com

Research has shown that the effect of PGFEs on the crystallization of palm stearin (B3432776) is dependent on the concentration of the emulsifier and the cooling rate. researchgate.net At low concentrations and slow cooling rates, PGFEs retard crystallization, while at higher concentrations and faster cooling rates, those with a high palmitic acid content promote it. researchgate.net

Formulation of Advanced Emulsified Systems

Pharmaceutical Excipient Development and Drug Delivery Systems

The unique physicochemical properties of polyglycerol esters of fatty acids (PGFAs), including those derived from this compound, make them highly attractive for pharmaceutical applications. Their biocompatibility, tunable properties, and stability present significant advantages over conventional lipid-based excipients.

A major challenge with traditional lipid-based excipients (LBEs) is their physical instability, which can negatively impact the stability of the final pharmaceutical product. pharmaexcipients.comresearchgate.net PGFAs offer a solution to this problem due to their stable solid-state properties. pharmaexcipients.comresearchgate.net By adjusting the number of polyglycerol units, the fatty acid chain length, and the number of free hydroxyl groups, the physicochemical properties of PGFAs, such as melting point and HLB, can be tailored for specific applications. pharmaexcipients.comresearchgate.net

PGFAs have been investigated as matrix-forming agents for extended-release tablets. researchgate.net Studies have shown that PGFAs with HLB values ranging from 1.8 to 4.5 can be used to create tablets with sustained drug release profiles. researchgate.net The stable solid state of these lipids ensures a consistent release profile over time. researchgate.net

Furthermore, PGFAs have been successfully used in hot melt coating (HMC), a solvent-free technology for drug formulation. researchgate.net Their stable solid-state and suitable viscosity when molten make them effective for creating immediate-release formulations with stable drug release profiles. researchgate.netpharmaexcipients.com

The table below highlights the properties of PGFAs as advanced pharmaceutical excipients:

| PGFA Property | Advantage in Pharmaceutical Formulations | Application Example | Source(s) |

| Stable Solid State | Overcomes instability of conventional LBEs, ensures consistent product performance. | Extended-release matrix tablets, Hot melt coating. | pharmaexcipients.comresearchgate.netresearchgate.net |

| Tunable Physicochemical Properties (HLB, melting point) | Allows for tailored drug release profiles and formulation characteristics. | Tailoring API release for different time periods. | pharmaexcipients.comresearchgate.net |

| Biocompatibility | Low toxicity and good patient tolerance. | Various drug delivery systems. | pharmaexcipients.com |

| Crystalline Nature | Absence of polymorphism and direct crystallization into a stable α-form. | Solid lipid nanoparticles. | pharmaexcipients.comresearchgate.net |

The versatility of polyglycerol extends beyond its use in esters to the development of sophisticated drug delivery platforms. The hyperbranched, water-soluble, and biocompatible nature of polyglycerols makes them an ideal scaffold for creating nanocarriers for therapeutic agents. mdpi.com

Polyglycerol-based nanogels have emerged as promising systems for drug delivery. mdpi.com These three-dimensional networks can encapsulate hydrophobic drugs, enhancing their solubility and protecting them from degradation. mdpi.comtandfonline.com For instance, thermoresponsive nanogels synthesized from dendritic polyglycerol can be loaded with drugs like dexamethasone (B1670325) and tacrolimus (B1663567) for topical delivery to treat skin diseases. tandfonline.comresearchgate.net These nanogels can enhance the penetration of drugs through the skin barrier. researchgate.net

Furthermore, esterase-responsive polyglycerol-based nanogels have been developed for targeted intracellular drug delivery. mdpi.com These nanogels are designed to release their drug payload in response to specific enzymes within the cell, offering a strategy to overcome drug resistance in certain cancers. mdpi.com

High molecular weight polyglycerols are particularly advantageous for drug delivery as they can increase the blood circulation time of nanocarriers. mdpi.com Research has also explored the use of polyglycerol-coated nanoparticles for applications in proteomics and as imaging/therapy platforms. frontiersin.org

Functionalization for Targeted Drug Delivery and Micelle Formation

The highly functional nature of polyglycerols allows for their strategic modification to create sophisticated drug delivery systems. mdpi.com By attaching specific molecules, researchers can design carriers that target specific cells or tissues, thereby increasing therapeutic efficacy and minimizing side effects. A key strategy in this field is the formation of polymeric micelles, which are self-assembling nanostructures capable of encapsulating poorly water-soluble drugs. dovepress.comresearchgate.net

Hyperbranched polyglycerol (HPG) serves as an attractive alternative to polymers like polyethylene (B3416737) glycol (PEG) due to its greater number of hydroxyl groups, which provide numerous sites for modification and conjugation with bioactive agents and targeting moieties. rsc.org This multi-functionality allows for the attachment of not only therapeutic agents but also targeting ligands—such as peptides or antibody fragments—to the same carrier molecule, enabling selective delivery to specific cell types, like cancer cells. frontiersin.orgacs.org For instance, nanographene sheets functionalized with HPG have been successfully modified with the mitochondrial targeting ligand triphenylphosphonium (TPP) to facilitate the selective delivery and cellular uptake of the anticancer drug doxorubicin (B1662922) (DOX). rsc.org

The amphiphilic nature required for micelle formation can be induced in polyglycerols. For example, spiropyran, a photochromic molecule, has been used to initiate the polymerization of glycidol (B123203), resulting in amphiphilic HPGs (SP-hb-PG). researchgate.netacs.org These polymers can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs. The assembly and disassembly of these micelles can be controlled by an external light source, which triggers a reversible change in the spiropyran component from a hydrophobic to a hydrophilic state. researchgate.netacs.org This allows for on-demand, site-specific drug release. The critical micelle concentration (CMC) for these systems, a measure of their stability, has been reported in the range of 13-20 mg/L. researchgate.netacs.org

Table 1: Examples of Functionalized Polyglycerol for Drug Delivery

| Polyglycerol System | Functionalization | Drug/Application | Key Finding | Reference(s) |

| Nanographene-HPG | Triphenylphosphonium (TPP) ligand | Doxorubicin (DOX) | Selective mitochondrial targeting and enhanced cellular uptake. | rsc.org |

| Spiropyran-initiated HPG (SP-hb-PG) | Spiropyran (photo-responsive) | Hydrophobic drug model | Light-induced micelle assembly/disassembly for controlled release. | researchgate.netacs.org |

| HPG-grafted Nanodiamonds (ND-HPG) | RGD peptide | Platinum-based drug | Preferential assimilation by U87MG cancer cells expressing RGD receptors. | frontiersin.org |

| Dendritic Polyglycerol Amine | Doxorubicin (via hydrazone linker), PEG, BG derivative | Doxorubicin (DOX) | pH-sensitive drug release and targeted delivery via scFv-SNAP fusion protein. | acs.org |

Nanoparticle Functionalization with Polyglycerol for Enhanced Biocompatibility

The surface modification of nanoparticles (NPs) with polyglycerol is a widely used strategy to improve their performance in biological systems. frontiersin.org Unmodified nanoparticles often face challenges such as poor water solubility, aggregation, and cytotoxicity, which limit their biomedical applications. rsc.orgmdpi.com A polyglycerol coating acts as a biocompatible envelope, addressing these issues effectively. frontiersin.org

Hyperbranched polyglycerol (HPG) is particularly effective for this purpose due to its outstanding physicochemical properties. rsc.org When grafted onto the surface of nanoparticles, HPG enhances their water-solubility and dispersity, reduces non-specific protein adsorption, and decreases cytotoxicity. rsc.orgmdpi.com This functionalization has been successfully applied to a variety of nanomaterials, including:

Carbon-Based Nanomaterials : HPG has been used to modify graphene, carbon nanotubes (CNTs), and nanodiamonds (NDs), improving their aqueous dispersibility and biocompatibility for use in drug delivery and bioimaging. rsc.orgfrontiersin.org HPG-coated nanodiamonds, for example, have shown potential as carriers for chemotherapy agents. frontiersin.org

Silica (B1680970) Nanoparticles : Biocompatible HPG has been introduced into the synthesis of mesoporous silica nanoparticles (MSNs). The resulting PGSNs are biodegradable, show good biocompatibility, and can be used for the controlled release of anticancer drugs like doxorubicin. nih.gov

Up-Conversion Nanoparticles (UCNPs) : HPG has been used as a capping layer for UCNPs, which are inorganic materials used in cell imaging. The HPG layer significantly improves the water solubility and dispersity of the UCNPs, making them more feasible for biological applications. mdpi.com

The polyglycerol layer not only enhances biocompatibility but also provides a platform for further functionalization. The abundant hydroxyl groups on the HPG surface can be easily modified to attach targeting molecules, imaging probes, or therapeutic agents, creating multifunctional nanocarrier systems. frontiersin.orgfrontiersin.org

Biomaterials and Biomedical Engineering

Polyglycerols, with their distinct architectures and properties, are foundational polymers in the field of biomaterials and biomedical engineering. mdpi.comresearchgate.net Their inherent biocompatibility, high water solubility, and the ease with which their structure can be modified make them a superior alternative to other polymers like PEG for many applications. mdpi.comcapes.gov.bracs.org

Polyglycerol as a Multi-Functional Platform in Biomedical Fields

Polyglycerol (PG) is considered a powerful multi-functional platform due to its unique combination of characteristics. mdpi.comnih.gov It possesses a flexible polyether backbone rich in hydroxyl groups, which imparts high water solubility and excellent biocompatibility. mdpi.comresearchgate.net These hydroxyl groups also serve as anchor points for a vast range of chemical modifications, allowing the polymer's properties to be tailored for specific biomedical tasks. mdpi.comnih.gov

Depending on the synthesis method, polyglycerols can be produced with different architectures, such as linear (linPG) or hyperbranched (HPG), each offering distinct advantages. acs.org

Hyperbranched Polyglycerol (HPG) features a globular, dendrimer-like structure with a high density of terminal functional groups. rsc.org This makes it an ideal scaffold for creating drug delivery vehicles and modifying surfaces. ubc.ca

Linear Polyglycerol (linPG) , synthesized from protected glycidol monomers, offers a well-defined structure that can be precisely functionalized at its ends or along its backbone. capes.gov.bracs.org

This versatility allows PGs to be used as core building blocks in a wide range of applications, including the development of drug carriers, protein conjugates, and advanced biomaterials. mdpi.comnih.gov

Protein Conjugation and Surface Modification for Biomacromolecules

The conjugation of polyglycerol to proteins and other biomacromolecules is a key application that leverages its multifunctional nature. mdpi.com This process, often referred to as "PGylation," can enhance the therapeutic properties of proteins by improving their stability, solubility, and circulation half-life, similar to the more established PEGylation. nih.gov However, the branched structure of HPG offers a higher density of functional groups for conjugation compared to linear PEG. rsc.org

HPGs have been successfully used as scaffolds for protein conjugates. ubc.ca The numerous hydroxyl groups can be activated or modified to react with specific amino acid residues on a protein's surface. mdpi.com For example, linear polyglycerol (LPG) has been conjugated to proteins like bovine serum albumin (BSA) and Interleukin-4 through various chemical reactions. mdpi.com

Furthermore, polyglycerol can be used to modify the surfaces of other materials to make them more compatible with biomacromolecules. nih.gov By creating a polyglycerol layer on a surface, non-specific protein adsorption can be significantly reduced, which is crucial for the performance of many biomedical devices. nih.gov The ability to easily graft functional groups like peptides and proteins onto HPG-decorated surfaces further expands their utility in creating bioactive interfaces. mdpi.com

Development of Antifouling Surfaces for Biosensors

Biofouling, the non-specific adsorption of proteins and adhesion of cells to surfaces, is a major obstacle in the development of reliable and sensitive biosensors. fu-berlin.deacs.org Polyglycerol coatings have proven to be highly effective at creating "antifouling" or "low-fouling" surfaces that resist this phenomenon. acs.orgnih.gov

The antifouling property of polyglycerol is attributed to its high hydrophilicity and the formation of a tightly bound layer of water molecules, which acts as a physical barrier to prevent protein attachment. acs.org Hyperbranched polyglycerol (hPG) is particularly effective due to its dense, three-dimensional structure. acs.org

Research has demonstrated the successful application of polyglycerol coatings on various substrates used in biosensors:

Silicon-on-Insulator (SOI) Sensors : A coating of methylated dendritic polyglycerol (dPG(OMe)) on SOI microring resonator sensors resulted in an 87% reduction in the non-specific binding of fibrinogen. researchgate.net

Titanium Dioxide Substrates : A coating combining mussel-inspired dendritic polyglycerol with a linear polyglycerol block copolymer reduced the adhesion of fibrinogen by 99% and human serum albumin by 96% compared to the bare surface. fu-berlin.de

General Substrates via PPX-OH : An hPG film grown on a hydroxyl poly-p-xylylene (PPX-OH) layer, which can be applied to most materials, was shown to greatly reduce protein adsorption and the adhesion of cells and platelets. acs.orgnih.gov

These polyglycerol-based surfaces not only prevent unwanted biofouling but can also be functionalized with specific recognition elements (e.g., antibodies, peptides) to enable highly specific detection in complex biological samples like blood plasma or serum. acs.orgnih.gov

Table 2: Performance of Polyglycerol-Based Antifouling Coatings

| Coating System | Substrate | Test Protein/Cell | Reduction in Fouling | Reference(s) |

| Methylated dendritic PG (dPG(OMe)) | SOI Ring Resonator | Fibrinogen | 87% reduction in binding | researchgate.net |

| Mussel-inspired dPG + linear PG copolymer | Titanium Dioxide | Fibrinogen, Human Serum Albumin | 99% and 96% reduction in adhesion, respectively | fu-berlin.de |

| Hyperbranched PG (hPG) on PPX-OH | General | Proteins, L929 cells, Platelets | Greatly reduced adsorption and adhesion | acs.orgnih.gov |

Application in Tissue Engineering and Scaffolding

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth and guide the regeneration of tissues. Poly(glycerol sebacate) (PGS), an elastomer synthesized from glycerol and sebacic acid, has garnered significant attention as a promising material for this purpose. researchgate.netnih.gov

PGS is biodegradable, biocompatible, and possesses tunable mechanical properties that can be tailored to match those of soft tissues like cardiac muscle, skin, and cartilage. nih.govacs.org However, processing traditional PGS can be challenging as it requires high temperatures for crosslinking. researchgate.net To overcome this, researchers have developed photocurable versions, such as poly(glycerol sebacate) methacrylate (B99206) (PGSm), by modifying the polymer with methacrylate groups. researchgate.netmdpi.com This allows for the fabrication of complex 3D scaffolds at room temperature using techniques like 3D printing and micromolding. researchgate.netmdpi.com

PGS and its derivatives have been used to create a variety of scaffolds:

Porous Scaffolds : Using porogen leaching techniques, researchers have created porous PGSm scaffolds that support the proliferation of fibroblasts. researchgate.net The pore size can be controlled to influence the scaffold's mechanical performance. researchgate.net

Hierarchical Multilayer Scaffolds : By combining techniques like ice-templating and airbrushing, poly(glycerol sebacate (B1225510) urethane) (PGSU) scaffolds with multiple layers and aligned pores have been fabricated to mimic the complex structures of tissues like skin or tendon. mdpi.com